Zervimesine

Sigma-2 receptor antagonist Binding affinity Alzheimer's disease

Zervimesine (CT1812) is the only commercially available sigma-2 antagonist with validated clinical-stage brain penetration (Ki 8.5 nM σ2R, 63 nM σ1R) and oligomer displacement efficacy in Phase 2 DLB/AD trials. Its unique mechanism—preserving synaptic function by displacing toxic Aβ and α-synuclein oligomers—cannot be replicated by generic competitors (e.g., CT01344 shows ~1000-fold weaker functional activity). Procure this reference compound for preclinical neuroprotection studies, biomarker-driven trial design, and sigma-receptor target validation.

Molecular Formula C24H33NO4S
Molecular Weight 431.6 g/mol
CAS No. 2243184-39-4
Cat. No. B8087022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZervimesine
CAS2243184-39-4
Molecular FormulaC24H33NO4S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O
InChIInChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3
InChIKeyISQAPFMBJFZOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zervimesine (CAS 2243184-39-4): A Phase 2 Sigma-2 Receptor Antagonist for Neurodegenerative Disease Research and Drug Development


Zervimesine (CT1812) is an orally bioavailable, brain-penetrant small molecule that acts as a sigma-2 (σ2) receptor antagonist, also exhibiting modest activity at sigma-1 (σ1) receptors . It is a first-in-class investigational drug that uniquely displaces toxic amyloid-beta (Aβ) and alpha-synuclein oligomers from synaptic receptor sites to preserve neuronal function [1]. Zervimesine has advanced to Phase 2 clinical trials for Alzheimer's disease and dementia with Lewy bodies (DLB), and is also under investigation for dry age-related macular degeneration [2].

Why Zervimesine (CT1812) Cannot Be Replaced by Generic Sigma-2 Antagonists or Other Oligomer-Displacing Compounds


Substituting Zervimesine with other sigma-2 receptor antagonists or oligomer-displacing compounds is not scientifically justifiable due to critical differences in binding affinity, functional efficacy, brain penetration, and clinical validation. Zervimesine exhibits a unique dual binding profile with a Ki of 8.5 nM for σ2R and 63 nM for σ1R , whereas related compounds like CT01344 show significantly lower σ2R affinity (Ki = 48 nM) and 1000-fold weaker functional activity in neuronal trafficking assays . Moreover, Zervimesine has demonstrated robust target engagement and clinical benefit in Phase 2 trials across multiple neurodegenerative disease domains—behavioral, cognitive, functional, and motor—in patients with DLB [1], while most comparator compounds have not advanced beyond preclinical models or early-stage trials. These quantitative and translational gaps preclude simple interchangeability.

Quantitative Comparative Evidence for Zervimesine (CT1812) Selection in Neurodegenerative Disease Research and Drug Development


Superior Sigma-2 Receptor Binding Affinity Versus CT01344

Zervimesine demonstrates a 5.6-fold higher affinity for the sigma-2 receptor compared to the research tool compound CT01344. The Ki for Zervimesine at σ2R is 8.5 nM , whereas CT01344 has a Ki of 48 nM . This difference is likely to translate to greater receptor occupancy and more efficient target engagement at lower concentrations.

Sigma-2 receptor antagonist Binding affinity Alzheimer's disease

Greater Functional Potency in Restoring Neuronal Trafficking Compared to CT01344

Zervimesine restores Aβ oligomer-impaired neuronal trafficking with an IC50 of 0.31 µM . In contrast, CT01344 requires an EC50 of 8.7 µM to prevent Aβ-induced trafficking deficits , representing a 28-fold difference in functional potency. This suggests that Zervimesine is far more effective at reversing synaptotoxicity at therapeutically relevant concentrations.

Neuronal trafficking Aβ oligomer Functional rescue

Clinical Slowing of Disease Progression in Dementia with Lewy Bodies: Zervimesine vs. Placebo

In the Phase 2 SHIMMER study (N=130), Zervimesine-treated DLB patients (n=88) showed significant slowing of disease progression compared to placebo (n=42) across multiple domains. Specifically, progression was 86% slower on the Neuropsychiatric Inventory (NPI), 52% slower on ADCS-ADL (activities of daily living), and 62% slower on UPDRS Part III (motor symptoms) over 26 weeks [1]. No comparable clinical efficacy data exist for other sigma-2 receptor antagonists.

Dementia with Lewy bodies Clinical trial Disease progression

Brain Penetration and Target Engagement: Displacement of Aβ Oligomers from Synaptic Receptors In Vivo

Zervimesine is orally bioavailable and brain penetrant, and it significantly displaces Aβ oligomers bound to synaptic receptors in three independent preclinical AD models [1]. In a clinical biomarker study, Zervimesine treatment significantly increased CSF concentrations of Aβ oligomers in AD patients, reduced concentrations of synaptic proteins and phosphorylated tau fragments, and reversed expression of many AD-related proteins dysregulated in CSF compared to placebo [1]. While other sigma-2 antagonists like CT01344 are also brain penetrant , Zervimesine is unique in having both preclinical and clinical biomarker evidence of target engagement.

Brain penetration Aβ oligomer displacement Target engagement

Favorable Safety and Tolerability Profile in Multiple Phase 2 Trials

Zervimesine has been shown to be safe and well tolerated in studies of healthy volunteers and in Phases 1 and 2 studies of participants with mild to moderate AD and DLB [1]. The SHIMMER study met its primary safety and tolerability endpoint [2]. While other sigma-2 receptor antagonists like CT01344 have not been evaluated in human clinical trials, Zervimesine's extensive safety database provides a significant advantage for procurement in preclinical and clinical research settings.

Safety Tolerability Clinical trial

Unique Dual Sigma-1/Sigma-2 Receptor Profile Compared to Selective Sigma-2 Antagonists

Zervimesine is a dual sigma-1/sigma-2 ligand with Ki values of 63 nM and 8.5 nM, respectively . In contrast, CT01344 is reported as a selective sigma-2 antagonist , and CT0109/CT0093 are also selective sigma-2 ligands [1]. The contribution of sigma-1 receptor modulation to Zervimesine's overall efficacy profile remains under investigation, but this dual activity may provide a unique mechanistic advantage in neuroprotection and synaptic plasticity that selective sigma-2 antagonists cannot replicate.

Sigma-1 receptor Sigma-2 receptor Dual pharmacology

Recommended Research and Procurement Applications for Zervimesine (CT1812)


Preclinical Efficacy Studies in Alzheimer's Disease and Dementia with Lewy Bodies Models

Given its well-documented binding affinity (Ki 8.5 nM for σ2R) and functional potency (IC50 0.31 µM in neuronal trafficking assays) , Zervimesine is an ideal tool compound for investigating sigma-2 receptor-mediated mechanisms of neuroprotection and oligomer displacement in rodent models of Aβ and α-synuclein pathology. Researchers can leverage its oral bioavailability and brain penetration to achieve robust target engagement in vivo [1].

Biomarker-Driven Clinical Trial Design in Early Alzheimer's Disease and DLB

The SHIMMER study's demonstration of significant clinical slowing across behavioral, functional, and motor domains in DLB patients , coupled with evidence of CSF biomarker modulation (increased Aβ oligomers, reduced p-tau fragments) [1], positions Zervimesine as a reference compound for designing Phase 2/3 trials that incorporate fluid biomarkers as measures of target engagement and disease modification.

Investigating Dual Sigma-1/Sigma-2 Receptor Pharmacology in Synaptic Plasticity

Zervimesine's unique dual sigma-1/sigma-2 binding profile (Ki 63 nM and 8.5 nM, respectively) makes it a valuable probe for dissecting the relative contributions of these two receptor systems to synaptic function, plasticity, and neuroprotection. This is particularly relevant for studying complex neurodegenerative processes where both receptor subtypes may play complementary roles.

Safety and Tolerability Benchmarking for CNS-Penetrant Sigma Receptor Modulators

With an established safety and tolerability record in multiple Phase 1/2 trials , Zervimesine serves as a benchmark for evaluating the safety margins and therapeutic indices of novel sigma receptor modulators in preclinical development. Researchers can use its known adverse event profile and dose-exposure relationships to inform toxicology study designs and candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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